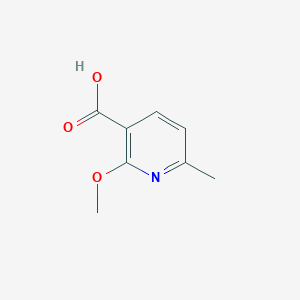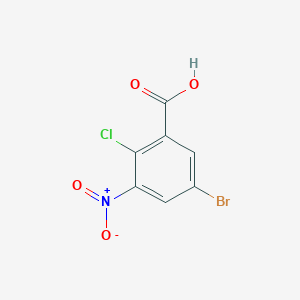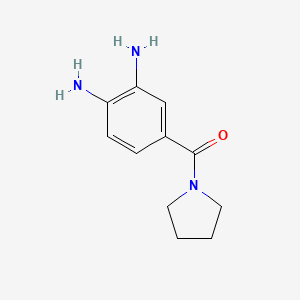
2-Methoxy-6-methylnicotinic acid
説明
2-Methoxy-6-methylnicotinic acid is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Studies
2-Methoxy-6-methylnicotinic acid is involved in the synthesis of metal complexes that have demonstrated antibacterial properties. Studies have shown these complexes to be effective against bacteria such as Escherichia coli, Staphylococcus aureus, and Bascillus subtilis (Verma & Bhojak, 2018).
Enrichment and Degradation by Microorganisms
Microorganisms capable of degrading this compound have been identified, showing potential applications in bioremediation and microbial processes. These organisms can catalyze regioselective hydroxylation, which is important in environmental cleanup and industrial applications (Tinschert et al., 1997).
Microbial Production
This compound is utilized by certain microbes for the production of valuable chemical compounds. This application is significant in the field of biotechnology and industrial chemistry (Ueda & Sashida, 1998).
Synthesis of Pharmaceutical Compounds
This compound is also utilized in the synthesis of pharmaceuticals. For instance, it's used in the synthesis of compounds with potential applications in medicine, demonstrating the versatility and importance of this compound in drug development and synthesis (Achenbach & Schwinn, 1994).
Magnetic Properties in Coordination Compounds
Research involving this compound also extends to the field of materials science, particularly in studying the magnetic properties of coordination compounds. This has implications for developing new materials with unique magnetic properties (Razquin-Bobillo et al., 2022).
Photochemical Reactions
It's involved in photochemical reactions leading to the formation of novel compounds. This has potential applications in the field of photochemistry and materials science (Sakamoto et al., 2002).
特性
IUPAC Name |
2-methoxy-6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-4-6(8(10)11)7(9-5)12-2/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNDEEXLZYTRKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 2-methoxy-6-methylnicotinic acid as a starting material for synthesizing N-arylamidines?
A1: The research article highlights the synthesis of N-arylamidines from both nicotinic acid and this compound. [] This suggests that the researchers were interested in exploring how modifications to the nicotinic acid scaffold, specifically the addition of a methoxy group at the 2-position and a methyl group at the 6-position, might influence the biological activity of the resulting N-arylamidines. The presence of these substituents could potentially impact various factors such as binding affinity to target proteins, pharmacokinetic properties, and overall efficacy. Further research would be needed to fully elucidate the structure-activity relationships associated with these modifications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1,4'-Bipiperidin]-4-ol dihydrochloride](/img/structure/B1322375.png)
![6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1322376.png)



![4-[2-(Piperidin-1-yl)ethyl]benzoic acid](/img/structure/B1322385.png)



![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1322397.png)

